Methyl 2-[2-(3-fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
Description
The compound Methyl 2-[2-(3-fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate features a pyrazole core substituted with a 3-fluoro-2-nitrophenyl group and an ester-linked methyl acetate moiety. Its structure combines electron-withdrawing groups (fluoro, nitro) with a heterocyclic scaffold, making it a candidate for diverse applications, including medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H10FN3O5 |
|---|---|
Molecular Weight |
295.22 g/mol |
IUPAC Name |
methyl 2-[2-(3-fluoro-2-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]acetate |
InChI |
InChI=1S/C12H10FN3O5/c1-21-10(17)5-7-6-14-15(12(7)18)9-4-2-3-8(13)11(9)16(19)20/h2-4,6,14H,5H2,1H3 |
InChI Key |
CAMIIWSNGMEZOL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CNN(C1=O)C2=C(C(=CC=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(3-fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves a multi-step process. One common method includes the reaction of 3-fluoro-2-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves esterification with methyl chloroacetate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(3-fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The carbonyl group in the pyrazole ring can be reduced to a hydroxyl group using reagents like sodium borohydride.
Substitution: The fluoro substituent can be replaced with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products Formed
Amino derivative: Formed by the reduction of the nitro group.
Hydroxyl derivative: Formed by the reduction of the carbonyl group.
Substituted derivatives: Formed by nucleophilic substitution of the fluoro group.
Scientific Research Applications
Methyl 2-[2-(3-fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(3-fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro substituent enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
The 3-fluoro-2-nitro substitution on the phenyl ring distinguishes the target compound from analogs. Key comparisons include:
Key Observations :
Physicochemical and Structural Properties
Hydrogen Bonding and Crystal Packing
In related pyrazole-acetamide derivatives (e.g., ), hydrogen bonding forms R₂²(10) motifs , stabilizing dimers. The 3-fluoro-2-nitro group in the target compound may similarly participate in intermolecular interactions, though the nitro group’s planarity could reduce rotational freedom compared to fluorine .
Dihedral Angles and Conformation
Crystal structures of analogs (e.g., ) show dihedral angles between aromatic rings ranging from 48.45° to 80.70° , influenced by substituent bulk. The target compound’s nitro group may increase torsional strain, altering its solid-state packing compared to fluorine-only analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
